N-(4-(benzyloxy)benzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(benzyloxy)benzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzyloxy group attached to a benzyl moiety, which is further connected to a dihydropyridine ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like leukotriene a-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory responses.
Mode of Action
The exact mode of action of N-(4-(benzyloxy)benzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide It’s likely that the compound interacts with its target enzyme, potentially inhibiting its function and thus affecting the production of leukotrienes .
Biochemical Pathways
The biochemical pathways affected by This compound If the compound does indeed target leukotriene a-4 hydrolase, it would affect the leukotriene synthesis pathway . This could result in downstream effects such as a reduction in inflammatory responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzyloxy)benzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzyloxybenzyl intermediate, which is then coupled with a dihydropyridine derivative under specific reaction conditions. The use of catalysts, solvents, and controlled temperatures is crucial to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-(benzyloxy)benzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the carbonyl group can produce alcohols or amines.
Scientific Research Applications
N-(4-(benzyloxy)benzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
N-(4-(benzyloxy)benzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
N-(4-(benzyloxy)benzyl)-4-aminoquinoline: Known for its antimicrobial properties.
N-(4-(benzyloxy)benzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it a versatile compound for various applications.
Properties
IUPAC Name |
2-oxo-N-[(4-phenylmethoxyphenyl)methyl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19-18(7-4-12-21-19)20(24)22-13-15-8-10-17(11-9-15)25-14-16-5-2-1-3-6-16/h1-12H,13-14H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEBASTWYAQELB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.